Home > Products > Screening Compounds P131974 > N-(cyclopropylmethyl)-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine
N-(cyclopropylmethyl)-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine -

N-(cyclopropylmethyl)-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine

Catalog Number: EVT-4665466
CAS Number:
Molecular Formula: C12H15N5
Molecular Weight: 229.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

  • Compound Description: This series of compounds replaces the N-(cyclopropylmethyl)amine substituent in the main compound with an additional 1H-pyrazol-4-yl group at the 2-position of the pyrimidine ring. The research highlights the development of these compounds as potent and selective CDK2 inhibitors, aiming to improve cancer treatment and address resistance to existing CDK4/6 inhibitors. []
  • Relevance: These compounds share the core 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine structure with the main compound, demonstrating the exploration of different substituents at the 2-position for modulating biological activity, particularly CDK2 inhibition. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound features a 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine core, where the pyrimidine ring of the main compound is replaced by an isoquinoline. Additionally, a 6-chloro-3-nitropyridine moiety substitutes the cyclopropylmethyl group. This compound was investigated for inhibitory potency against kinases with a cysteine residue in their hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []
  • Relevance: While this compound differs from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine in the core scaffold, it highlights the significance of the 1-methyl-1H-pyrazol-4-yl substituent in the context of kinase inhibition. The research explores the impact of replacing the pyrimidine with an isoquinoline ring system on activity and selectivity against specific kinases. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing EGFR mutants, commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). This compound exhibits high potency and selectivity for the double-mutant EGFRs (L858R/T790M, Del/T790M) over wild-type EGFR. It features a 5-chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl moiety as a core structure. []
  • Relevance: This compound highlights the application of the 1-methyl-1H-pyrazol-4-ylpyrimidine scaffold in developing potent and selective kinase inhibitors, specifically targeting EGFR mutants. Although structurally distinct from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, it showcases the versatility of this chemotype in medicinal chemistry efforts focused on kinase inhibition. []

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

  • Compound Description: This series introduces a 3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl) substituent at the 3-position of the pyrazole ring and incorporates a substituted methyl (2-aminoethyl)carbamate moiety at the 2-position of the pyrimidine ring. These compounds exhibit BRAF-kinase inhibitory properties and are being investigated for potential applications in cancer treatment, particularly for malignant melanoma. []
  • Relevance: These compounds share the core pyrazol-4-yl]pyrimidin-2-amine scaffold with N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, showcasing the exploration of diverse substitutions on both the pyrazole and pyrimidine rings to modulate kinase inhibitory activity and target selectivity. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, selective ERK1/2 inhibitor designed to target the RAS/RAF/MEK/ERK signaling cascade, often dysregulated in cancer. GDC-0994 features a 4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridine core where the pyrazole is linked at the 5-position. []
  • Relevance: While incorporating a pyridine ring and different substituents, this compound shares the 2-((1-methyl-1H-pyrazol-yl)amino)pyrimidin-4-yl motif with N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, emphasizing the significance of this structural feature for kinase inhibition and its potential for targeting different kinases within signaling cascades. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a potent, irreversible inhibitor targeting oncogenic EGFR mutants while sparing the wild-type EGFR. This compound demonstrates activity against common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del) and possesses desirable pharmacokinetic properties. It features a 6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl core, with modifications to the pyrimidine ring and additional substituents. []
  • Relevance: Despite structural differences from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, PF-06747775 highlights the adaptability of the 1-methyl-1H-pyrazol-4-yl moiety for developing potent and selective kinase inhibitors. The variations in the core scaffold and substituents exemplify the ongoing exploration of this chemical space for improved efficacy and selectivity profiles. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a selective Akt inhibitor that exhibits reduced cutaneous toxicity compared to other Akt inhibitors. This compound demonstrates promising kinase selectivity, excellent anticancer activity in vitro, a favorable pharmacokinetic profile, and efficacy in vivo. Hu7691 features a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide core where the pyrazole ring is connected at the 5-position. []
  • Relevance: Though structurally different from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, Hu7691 emphasizes the significance of the 1-methyl-1H-pyrazol-yl group in kinase inhibitor design. The differences in scaffold and substitutions around this group illustrate efforts to fine-tune selectivity and reduce off-target effects, such as cutaneous toxicity. []

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective JAK1 inhibitor, targeting the JAK/STAT pathway implicated in various diseases, including cancer. This compound exhibits good pharmacokinetic properties and enhances the antitumor activity of the EGFR inhibitor osimertinib in preclinical models. It features a [2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl] core with an indol-7-yl substituent. []
  • Relevance: Although structurally distinct from N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, AZD4205 showcases the importance of the [(1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl motif for kinase inhibition and its potential for achieving selectivity against specific JAK family members. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery, developed as a therapy for neovascular age-related macular degeneration. This compound exhibits potent inhibition of VEGFR-2, efficacy in rodent models of choroidal neovascularization, limited systemic exposure after topical ocular administration, and an acceptable ocular pharmacokinetic profile in rabbits. Acrizanib features a 5-((6-substituted pyrimidin-4-yl)oxy)-1H-indole core with a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl group linked at the 5-position of the indole. []
  • Relevance: While not directly containing the same pyrimidine-pyrazole core as N-(cyclopropylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, Acrizanib exemplifies the broader application of substituted pyrazole rings in conjunction with heterocyclic scaffolds for developing kinase inhibitors. The compound's focus on VEGFR-2 inhibition further highlights the relevance of exploring these structural motifs for targeting various kinases involved in angiogenesis and other disease-relevant pathways. []

Properties

Product Name

N-(cyclopropylmethyl)-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine

IUPAC Name

N-(cyclopropylmethyl)-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C12H15N5/c1-17-8-10(7-15-17)11-4-5-13-12(16-11)14-6-9-2-3-9/h4-5,7-9H,2-3,6H2,1H3,(H,13,14,16)

InChI Key

UFJYCAQKQGIJOZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)NCC3CC3

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)NCC3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.